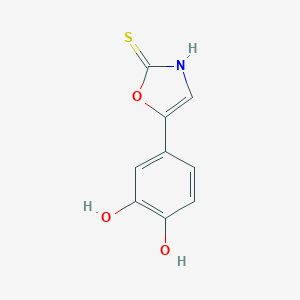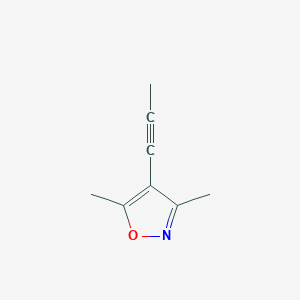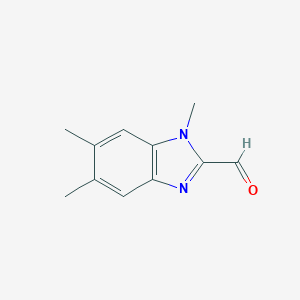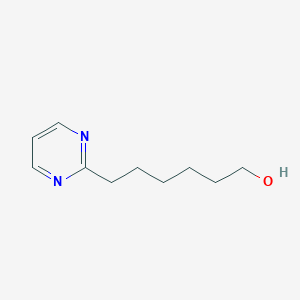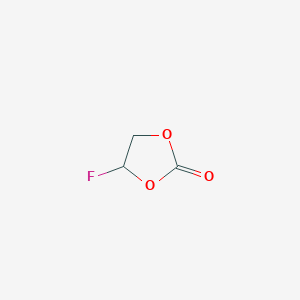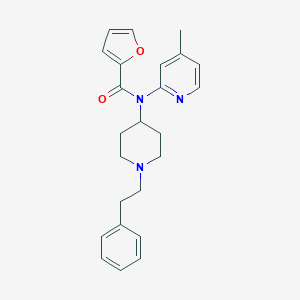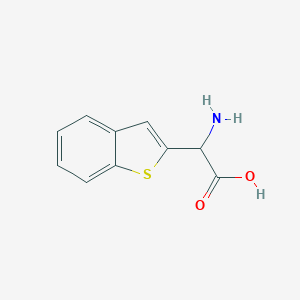
2-Amino-2-(1-benzothiophen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(1-benzothiophen-2-yl)acetic acid, also known as CGP 7930, is a potent and selective antagonist of the GABA(B) receptor. This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders. In
Mecanismo De Acción
2-Amino-2-(1-benzothiophen-2-yl)acetic acid acts as a selective antagonist of the GABA(B) receptor. This receptor is a member of the G-protein-coupled receptor family and plays a role in the regulation of neurotransmitter release and neuronal excitability. By blocking the GABA(B) receptor, 2-Amino-2-(1-benzothiophen-2-yl)acetic acid increases the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Amino-2-(1-benzothiophen-2-yl)acetic acid have been extensively studied in animal models. It has been shown to increase dopamine release in the prefrontal cortex and nucleus accumbens, leading to its anxiolytic, antidepressant, and antipsychotic effects. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse, suggesting its potential use in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-2-(1-benzothiophen-2-yl)acetic acid in lab experiments is its high selectivity for the GABA(B) receptor, which allows for more precise targeting of this receptor. Additionally, it has been shown to have a low toxicity profile, making it a safe compound to use in animal models. However, one limitation is that its effects may vary depending on the animal species used, which may limit its translational potential.
Direcciones Futuras
There are several future directions for the study of 2-Amino-2-(1-benzothiophen-2-yl)acetic acid. One area of research is the investigation of its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies are needed to better understand its mechanism of action and its effects on different neurotransmitter systems. Finally, the development of more selective GABA(B) antagonists may lead to the discovery of new therapeutic compounds with improved efficacy and safety profiles.
Conclusion
2-Amino-2-(1-benzothiophen-2-yl)acetic acid is a potent and selective antagonist of the GABA(B) receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the blocking of the GABA(B) receptor, leading to increased dopamine release and other neurotransmitter effects. While it has several advantages for lab experiments, such as high selectivity and low toxicity, its translational potential may be limited by species-specific effects. Future research directions include investigating its potential use in the treatment of drug addiction and withdrawal symptoms and developing more selective GABA(B) antagonists.
Métodos De Síntesis
The synthesis of 2-Amino-2-(1-benzothiophen-2-yl)acetic acid involves a multi-step process that includes the condensation of 2-bromo-1-benzothiophene with glycine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
2-Amino-2-(1-benzothiophen-2-yl)acetic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
Número CAS |
113641-86-4 |
|---|---|
Nombre del producto |
2-Amino-2-(1-benzothiophen-2-yl)acetic acid |
Fórmula molecular |
C10H9NO2S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
2-amino-2-(1-benzothiophen-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13) |
Clave InChI |
KDYXGXDHXZGAKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)N |
Sinónimos |
DL-(BENZO[B]THIOPHENE-2-YL)GLYCINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



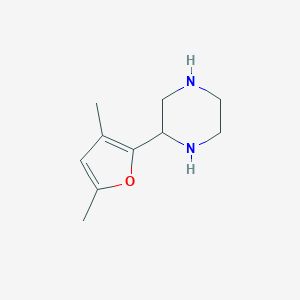

![(2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B53659.png)

